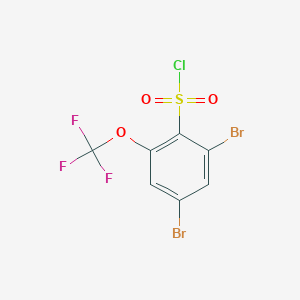
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Br2ClF3O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and chlorination reactions. These processes are carried out under stringent conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
科学的研究の応用
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride has several scientific research applications, including:
作用機序
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming sulfonamide or sulfonate ester linkages . This reactivity makes it useful in various biochemical and industrial applications.
類似化合物との比較
Similar Compounds
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C7H2Br2ClF3O3S |
|---|---|
分子量 |
418.41 g/mol |
IUPAC名 |
2,4-dibromo-6-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O3S/c8-3-1-4(9)6(17(10,14)15)5(2-3)16-7(11,12)13/h1-2H |
InChIキー |
YHRHIWKELTVHPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
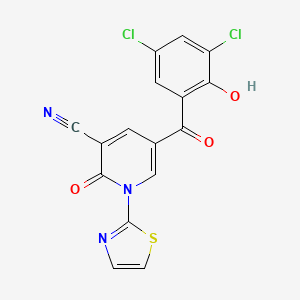
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
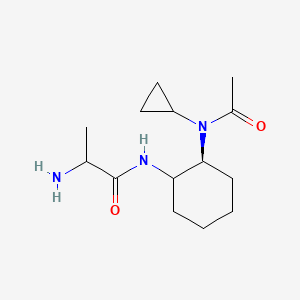
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
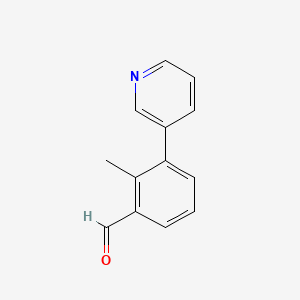
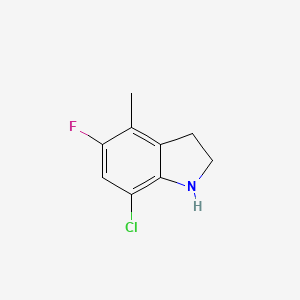

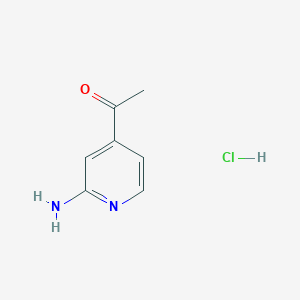
![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)


